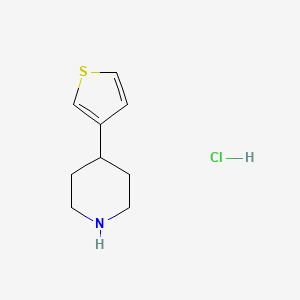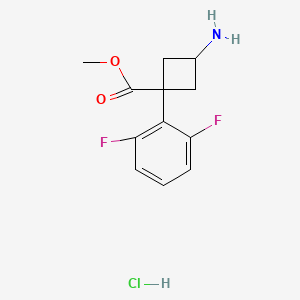![molecular formula C10H20Cl2N2 B13455207 {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride](/img/structure/B13455207.png)
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride is a chemical compound with a unique bicyclic structure. It is primarily used in pharmaceutical research and development due to its potential biological activities. The compound is characterized by its stability and reactivity, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the bicyclic core, followed by the introduction of the hydrazine moiety. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}amine
- {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazone
- {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazide
Uniqueness
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride is unique due to its specific bicyclic structure and the presence of the hydrazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H20Cl2N2 |
|---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C10H18N2.2ClH/c11-12-10-5-9(6-10,7-10)8-3-1-2-4-8;;/h8,12H,1-7,11H2;2*1H |
InChI Key |
GIYVSIIJSAFNFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C23CC(C2)(C3)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


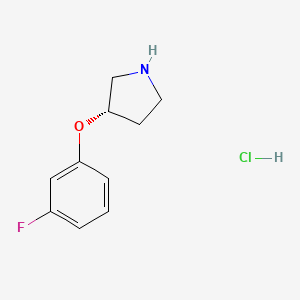
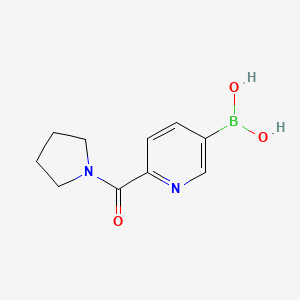

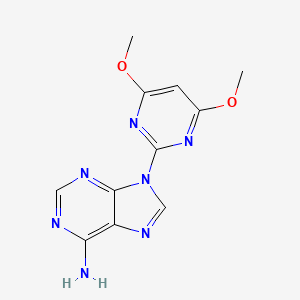
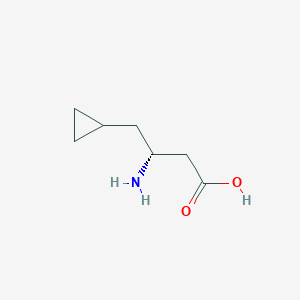
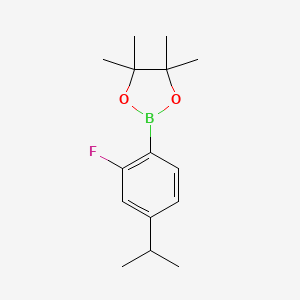
![[1-(Bromomethyl)cyclobutyl]methanol](/img/structure/B13455141.png)
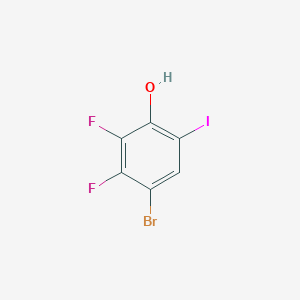
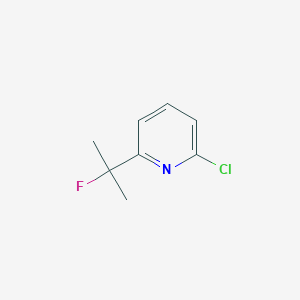
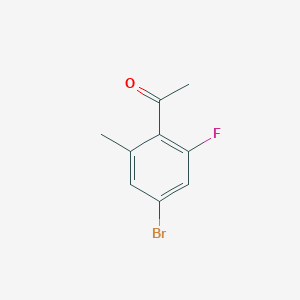
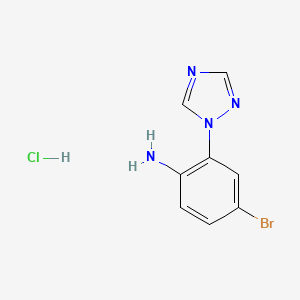
![2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13455184.png)
